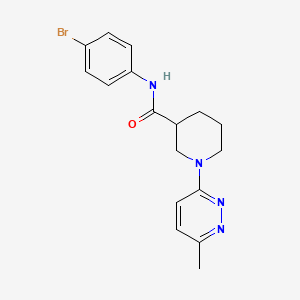
(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperazine rings are likely to be planar due to the presence of conjugated pi bonds, while the ethoxy and tolyl groups could add steric bulk . The exact three-dimensional structure would depend on the specific arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water, while the ethoxy group could potentially increase its solubility in organic solvents.Aplicaciones Científicas De Investigación
Antidepressant-like Activity
- Research Context : A study investigated the antidepressant potential of a compound structurally similar to (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-phenylpiperazin-1-yl)methanone, focusing on its role as a 5-HT3 receptor antagonist. This compound demonstrated significant antidepressant-like effects in rodent behavioral models of depression, without affecting baseline locomotion. It also potentiated 5-HTP induced head twitches response in mice and antagonized reserpine-induced hypothermia in rats (Mahesh et al., 2012).
Serotonin Type-3 (5-HT3) Receptor Antagonists
- Pharmacological Evaluation : Another study focused on the synthesis and evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. These compounds, including one structurally similar to the subject compound, were found to exhibit significant 5-HT3 receptor antagonism, indicating potential therapeutic applications in conditions modulated by this receptor (Mahesh et al., 2011).
Antimycobacterial Activity
- Medical Application : A study conducted on a series of novel compounds, including those structurally related to this compound, reported significant antimycobacterial activity against various Mycobacterium spp strains. This highlights the potential use of these compounds in treating mycobacterial infections (Quiroga et al., 2014).
mGlu1 Receptor Antagonist
- Neuropharmacology : Research on a compound similar to the subject molecule demonstrated its potential as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This indicates its potential applications in neurological conditions where modulation of the mGlu1 receptor is beneficial (Lavreysen et al., 2004).
Modulation of Multidrug Resistance
- Oncology and Pharmacology : Another study explored the ability of flavonoid derivatives, structurally related to the target compound, to modulate P-glycoprotein-mediated multidrug resistance. This research is particularly relevant in the context of overcoming drug resistance in cancer therapy (Hadjeri et al., 2003).
Mecanismo De Acción
Safety and Hazards
Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O2/c1-3-34-28-20-27(22-11-9-21(2)10-12-22)30-26-14-13-23(19-25(26)28)29(33)32-17-15-31(16-18-32)24-7-5-4-6-8-24/h4-14,19-20H,3,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFSZWGLCLMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(3-Methylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2535130.png)
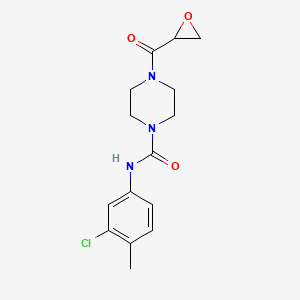
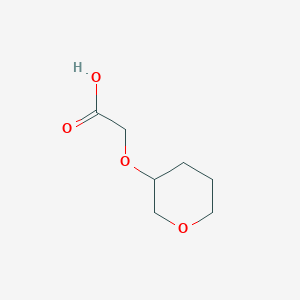
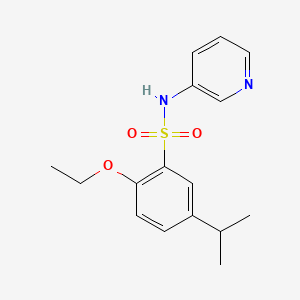
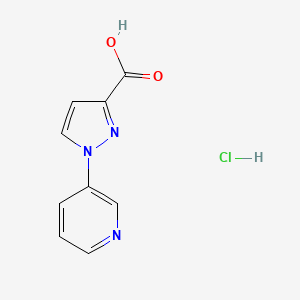
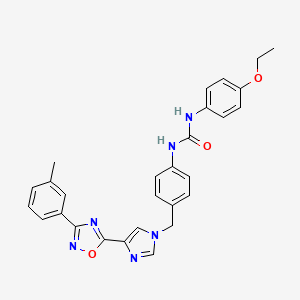
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
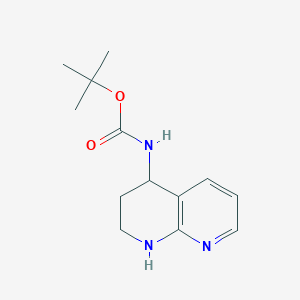

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

